molecular formula C10H9NO4 B14006223 Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate

Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate

Cat. No.: B14006223
M. Wt: 207.18 g/mol
InChI Key: WTDDGLPGMTZUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazole core. The resulting intermediate is then esterified with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as metal catalysts or ionic liquid catalysts, to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the ester group may result in the formation of amides or alcohols .

Scientific Research Applications

Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate

InChI

InChI=1S/C10H9NO4/c1-14-9(13)5-7-6-3-2-4-8(12)10(6)15-11-7/h2-4,12H,5H2,1H3

InChI Key

WTDDGLPGMTZUQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NOC2=C1C=CC=C2O

Origin of Product

United States

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